MCL-0129

Descripción

Propiedades

Número CAS |

768357-45-5 |

|---|---|

Fórmula molecular |

C34H47FN4O |

Peso molecular |

546.8 g/mol |

Nombre IUPAC |

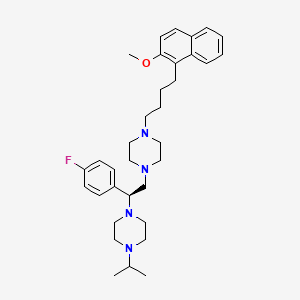

1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1 |

Clave InChI |

SLGLZEJKMBCODK-MGBGTMOVSA-N |

SMILES isomérico |

CC(C)N1CCN(CC1)[C@H](CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |

SMILES canónico |

CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-((S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl)-4-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine MCL0129 |

Origen del producto |

United States |

Foundational & Exploratory

MCL-0129: A Comprehensive Technical Overview of a Selective MC4R Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on MCL-0129, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The information presented herein is compiled from preclinical research and aims to serve as a valuable resource for professionals in the fields of pharmacology, metabolic disease research, and drug development.

Introduction to this compound and the Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway is implicated in various metabolic disorders, including obesity and cachexia. This compound has emerged as a significant research compound due to its high selectivity and antagonistic activity at the MC4R, making it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative view of its binding affinity, functional activity, and selectivity.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Species | Cell Line | Value | Reference |

| Binding Affinity (Ki) | ||||

| MC4R | Human | HEK293 | 0.8 nM | |

| MC4R | Rat | 1.1 nM | ||

| MC3R | Human | >10,000 nM | ||

| MC5R | Human | >10,000 nM | ||

| Functional Antagonism (IC50) | ||||

| α-MSH-induced cAMP | Human | HEK293 | 1.3 nM |

Table 2: Selectivity Profile of this compound

| Receptor | Species | Selectivity (fold vs. hMC4R) |

| MC1R | Human | >1000 |

| MC2R | Human | >1000 |

| MC3R | Human | >12,500 |

| MC5R | Human | >12,500 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

3.1. Radioligand Binding Assays

This protocol was utilized to determine the binding affinity (Ki) of this compound for various melanocortin receptors.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MC4R were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes were incubated with a radiolabeled ligand ([125I]NDP-α-MSH) and varying concentrations of the competing ligand (this compound).

-

Incubation and Filtration: The reaction was incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

-

Data Analysis: The amount of radioactivity on the filters was quantified, and the data were analyzed using non-linear regression to determine the Ki value.

3.2. cAMP Accumulation Assays

This functional assay was employed to assess the antagonistic activity of this compound.

-

Cell Culture: HEK293 cells expressing the human MC4R were seeded in multi-well plates.

-

Compound Treatment: Cells were pre-incubated with varying concentrations of this compound before being stimulated with the agonist α-MSH.

-

cAMP Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, was calculated.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Caption: Workflow for in vitro characterization of this compound.

Caption: Selectivity profile of this compound for melanocortin receptors.

Conclusion

This compound is a potent and highly selective MC4R antagonist that has been instrumental in elucidating the role of the MC4R in energy homeostasis. The data presented in this guide highlight its favorable in vitro properties, including high binding affinity and functional antagonism at the human MC4R, coupled with excellent selectivity over other melanocortin receptor subtypes. The detailed experimental protocols and visual diagrams provide a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.

MCL-0129: A Technical Guide to a Selective Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129 is a potent and selective, non-peptidergic antagonist of the melanocortin-4 receptor (MC4R), a key component of the central nervous system's energy homeostasis and appetite regulation pathways. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and biological properties, and its mechanism of action. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine, is a complex small molecule with the chemical formula C34H47FN4O.[1] Its structure is characterized by a central piperazine (B1678402) ring linked to a fluorophenyl ethyl group and a second piperazine ring connected to a methoxynaphthalene butyl chain.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C34H47FN4O | [1] |

| Molecular Weight | 546.78 g/mol | [1] |

| IUPAC Name | 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine | [1] |

| CAS Number | 768357-45-5 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | CC(C)N1CCN(CC1)--INVALID-LINK--C5=CC=C(C=C5)F | |

| InChI | InChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1 |

Biological Activity and Selectivity

This compound is a selective antagonist of the human melanocortin-4 receptor (MC4R). Its primary biological activity is the inhibition of MC4R signaling, which has been shown to have anxiolytic and antidepressant-like effects in rodent models.

In Vitro Activity

The antagonist activity of this compound at the MC4R has been quantified through radioligand binding assays. The key quantitative measure of its potency is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. The selectivity of this compound for MC4R over other melanocortin receptor subtypes is a critical aspect of its pharmacological profile.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| MC4R | 7.9 | Not Reported | [2] |

| MC1R | No affinity reported | Not Reported | [2] |

| MC3R | No affinity reported | Not Reported | [2] |

| MC2R | Not Reported | Not Reported | |

| MC5R | Not Reported | Not Reported |

Note: Quantitative Ki or IC50 values for MC1R, MC2R, MC3R, and MC5R are not available in the cited literature, which only states a lack of affinity for MC1 and MC3 receptors.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the MC4R, thereby preventing the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this initial step, this compound inhibits the downstream signaling cascade.

The MC4R signaling pathway is complex and can also involve other G-protein subtypes, such as Gq and Gi, leading to the activation of various downstream effectors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the synthesis and key biological assays related to this compound.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available in the scientific literature. Compounds of this nature are often synthesized through multi-step organic chemistry routes, and the specific details are typically proprietary. A general conceptual workflow for the synthesis of similar complex piperazine derivatives is outlined below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the MC4R.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human MC4R are cultured under standard conditions.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 250 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Membrane homogenates (containing a defined amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of a suitable radioligand, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

-

A range of concentrations of this compound (or other competing ligands) are added to the wells to generate a competition curve.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 1 µM α-MSH).

-

The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol outlines a method to assess the antagonist effect of this compound on MC4R-mediated cAMP production.

-

Cell Culture:

-

CHO-K1 or HEK293 cells stably expressing the human MC4R are seeded in 96-well plates and grown to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

The cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH at its EC80 concentration) for a specific duration (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, which can be based on various detection methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in each well is determined from the standard curve.

-

The IC50 value for this compound is calculated by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the MC4R. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions where MC4R modulation is beneficial, such as anxiety, depression, and cachexia. This technical guide provides a foundational understanding of this compound's properties and the methodologies used to characterize it, aiming to facilitate further scientific inquiry in this field.

References

An In-depth Technical Guide to the Discovery and Synthesis of MCL-0129

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129 is a potent and selective non-peptide antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document provides a comprehensive overview of the discovery and synthetic pathway of this compound, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.

Discovery and Biological Activity

This compound was discovered and developed by Taisho Pharmaceutical Co., Ltd. It is a selective MC4 receptor antagonist with a Ki value of 7.9 nM. Its primary therapeutic potential lies in its anxiolytic and antidepressant-like effects, which have been demonstrated in multiple rodent models. The discovery of this compound originated from the modification of a non-THIQ (tetrahydroisoquinoline) related, low-affinity piperazine (B1678402) compound that also acted as an MC4-R antagonist.

The melanocortin system, and specifically the MC4R, is a critical signaling pathway in the central nervous system. It is involved in regulating a variety of physiological processes, including food intake, energy expenditure, and sexual function. Antagonism of the MC4R has been explored as a potential therapeutic strategy for conditions such as cachexia (wasting syndrome) and anxiety.

Signaling Pathway

The MC4R is a G-protein coupled receptor (GPCR) that is primarily activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). Activation of the MC4R leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of downstream signaling cascades that ultimately result in a reduction of food intake and an increase in energy expenditure. This compound acts by competitively inhibiting the binding of α-MSH to the MC4R, thereby blocking this signaling pathway.

Figure 1: Simplified signaling pathway of the MC4 receptor and the inhibitory action of this compound.

Synthesis Pathway

The synthesis of this compound is detailed in the patent WO2004087681A1, filed by Taisho Pharmaceutical Co., Ltd. The compound is referred to as Example 107 in this document. The synthesis is a multi-step process, which is outlined below.

Synthetic Scheme

Figure 2: High-level overview of the synthetic workflow for this compound.

Experimental Protocol

The following is a detailed description of the synthesis of this compound, as adapted from the patent literature.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-(4-fluorophenyl)ethanamine

To a solution of (S)-2-amino-2-(4-fluorophenyl)acetic acid in a suitable solvent, di-tert-butyl dicarbonate (B1257347) is added in the presence of a base (e.g., sodium hydroxide) to yield the Boc-protected amino acid. This intermediate is then coupled with 1-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine using a standard peptide coupling reagent such as HATU or HBTU in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

Step 2: Reduction of the amide

The resulting amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran (B86392) complex (B-THF) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Step 3: Introduction of the second piperazine moiety

The product from the previous step is reacted with a suitable protected piperazine derivative, for instance, 1-Boc-4-(2-oxoethyl)piperazine, via reductive amination. This is typically carried out using a reducing agent like sodium triacetoxyborohydride (B8407120) in a solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

Step 4: Deprotection of the piperazine

The Boc protecting group on the newly introduced piperazine is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.

Step 5: Final reductive amination

The deprotected piperazine is then reacted with acetone (B3395972) via reductive amination, using a reducing agent such as sodium triacetoxyborohydride, to introduce the isopropyl group, yielding the final product, this compound. The product is then purified by chromatography.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 7.9 nM | |

| CAS Number | 768357-45-5 | [1] |

| Molecular Formula | C34H47FN4O | [1] |

| Molecular Weight | 546.8 g/mol | [1] |

Conclusion

This compound is a promising non-peptide MC4R antagonist with potential applications in the treatment of anxiety and depression. Its discovery and synthesis pathway, detailed in this guide, provide a valuable resource for researchers and drug development professionals working in the field of neuroscience and metabolic disorders. Further investigation into its pharmacological properties and clinical efficacy is warranted.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stress-related disorders, including anxiety and depression, represent a significant global health burden with a pressing need for novel therapeutic interventions. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key player in the neurobiology of stress. This technical guide provides a comprehensive overview of MCL-0129, a potent and selective non-peptide MC4R antagonist, and its potential role in the treatment of stress-related disorders. We delve into its mechanism of action, summarize preclinical efficacy data, detail experimental protocols, and visualize key signaling pathways.

Introduction: The Melanocortin System and Stress

The brain's melanocortin system is critically involved in regulating energy homeostasis, but its role extends to modulating stress responses, anxiety, and mood. The MC4R, predominantly expressed in the brain, is activated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), leading to downstream signaling cascades that influence neuronal activity. Growing evidence suggests that overactivity of the MC4R pathway contributes to the pathophysiology of stress-related disorders. Antagonism of this receptor, therefore, presents a promising therapeutic strategy. This compound has been identified as a potent and selective antagonist of the MC4R, demonstrating significant anxiolytic and antidepressant-like effects in preclinical models.

This compound: Pharmacological Profile

This compound is a novel, non-peptide small molecule that exhibits high affinity and selectivity for the human MC4R. Its pharmacological characteristics are summarized below.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species | Assay |

| Binding Affinity (Ki) | |||

| MC4R | 7.9 nM | Human | Radioligand Binding Assay |

| MC1R | > 1000 nM | Human | Radioligand Binding Assay |

| MC3R | > 1000 nM | Human | Radioligand Binding Assay |

| Functional Activity | |||

| MC4R | Antagonist | COS-1 cells | cAMP Formation Assay |

| Selectivity | |||

| Sigma-1 Receptor | Moderate Affinity | N/A | Receptor Binding Panel |

| Serotonin Transporter | Moderate Affinity | N/A | Transporter Binding Panel |

| Alpha-1 Adrenoceptor | Moderate Affinity | N/A | Receptor Binding Panel |

Data compiled from preclinical studies.

Mechanism of Action: Targeting the MC4R in Stress Circuitry

This compound exerts its therapeutic effects by blocking the binding of endogenous agonists to the MC4R. This antagonism has been shown to modulate key neural circuits implicated in stress and mood regulation.

Core Mechanism: MC4R Antagonism and cAMP Signaling

In vitro studies have demonstrated that this compound acts as a functional antagonist at the MC4R. It effectively attenuates the increase in cyclic AMP (cAMP) formation induced by the MC4R agonist α-MSH in cells expressing the receptor. Importantly, this compound does not affect basal cAMP levels, indicating its action as a neutral antagonist.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that governs the physiological response to stress. Dysregulation of the HPA axis is a hallmark of stress-related disorders. Studies have shown that the loss of MC4R function can attenuate the HPA axis response to psychological stress[1]. This suggests that MC4R antagonists like this compound may normalize HPA axis hyperactivity.

Interaction with the Glutamatergic System

Emerging evidence points to a crucial role for MC4R signaling in modulating glutamatergic neurotransmission within stress-related circuits. Specifically, MC4R activation in the nucleus accumbens shell, a key reward and stress-processing center, has been shown to enhance excitatory synaptic input from the paraventricular thalamus, thereby promoting stress susceptibility[2]. By antagonizing MC4R, this compound may dampen this heightened glutamatergic activity, contributing to its anxiolytic and antidepressant effects.

Preclinical Efficacy in Models of Stress-Related Disorders

This compound has demonstrated robust anxiolytic and antidepressant-like effects across a range of validated rodent models of stress, anxiety, and depression.

Table 2: Summary of Preclinical Efficacy of this compound

| Model | Species | Key Findings |

| Anxiety Models | ||

| Light/Dark Exploration Task | Mice | Reversed stress-induced anxiogenic-like effects; increased time in the light area under non-stress conditions. |

| Elevated Plus-Maze | Rats | Reversed stress-induced anxiogenic-like effects. |

| Marble-Burying Behavior | Mice | Suppressed marble-burying behavior. |

| Social Interaction Test | Rats | Repeated administration dose-dependently increased social interaction time.[3] |

| Depression Models | ||

| Forced Swim Test | Mice | Shortened immobility time. |

| Learned Helplessness Test | Rats | Reduced the number of escape failures. |

Data compiled from published preclinical studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies to evaluate the efficacy of this compound.

Animals

-

Species: Male Sprague-Dawley rats or male ICR mice were commonly used.

-

Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

-

Compound: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) solution).

-

Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration was typically used.

-

Dosing: Doses ranged from 1 to 30 mg/kg.

Behavioral Assays

-

Light/Dark Exploration Task:

-

Apparatus: A box divided into a dark compartment and a brightly illuminated compartment.

-

Procedure: Mice were placed in the dark compartment, and the time spent in the light compartment and the number of transitions were recorded over a 10-minute period.

-

-

Elevated Plus-Maze Test:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure: Rats were placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms were recorded for 5 minutes.

-

-

Forced Swim Test:

-

Apparatus: A cylinder filled with water.

-

Procedure: Mice were placed in the water for 6 minutes, and the duration of immobility during the last 4 minutes was recorded.

-

-

Social Interaction Test:

-

Apparatus: An open-field box.

-

Procedure: Rats were placed in the box with an unfamiliar rat, and the time spent in active social interaction (e.g., sniffing, grooming) was recorded.[3]

-

In Vitro Assays

-

Radioligand Binding Assay:

-

Cell Line: Membranes from cells expressing human recombinant MC4R.

-

Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

-

Procedure: Competition binding assay was performed with increasing concentrations of this compound to determine its binding affinity (Ki).

-

-

cAMP Formation Assay:

-

Cell Line: COS-1 cells transiently expressing the human MC4R.

-

Procedure: Cells were stimulated with α-MSH in the presence or absence of this compound, and intracellular cAMP levels were measured.

-

Future Directions and Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic for stress-related disorders. Its mechanism of action, centered on the antagonism of the MC4R, offers a distinct approach compared to currently available treatments. Future research should focus on:

-

Clinical Trials: Evaluating the safety, tolerability, and efficacy of this compound in patients with anxiety and depressive disorders.

-

Biomarker Development: Identifying biomarkers that could predict treatment response to MC4R antagonists.

-

Circuit-Level Investigations: Further elucidating the precise neural circuits through which this compound exerts its anxiolytic and antidepressant effects.

References

- 1. Loss of melanocortin-4 receptor function attenuates HPA responses to psychological stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A thalamic circuit facilitates stress susceptibility via melanocortin 4 receptor‐mediated activation of nucleus accumbens shell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effect of a selective and non-peptidergic melanocortin 4 receptor antagonist, MCL0129, in a social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Potential of MCL-0129 in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data supporting the anxiolytic effects of MCL-0129, a novel and selective melanocortin-4 (MC4) receptor antagonist. The document synthesizes findings from key rodent studies, detailing the experimental protocols, presenting quantitative data in a structured format, and illustrating the underlying biological and experimental frameworks.

Introduction and Mechanism of Action

This compound (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine) is a potent and selective nonpeptide antagonist of the melanocortin-4 (MC4) receptor.[1] It exhibits a high affinity for the MC4 receptor, with a K(i) value of 7.9 nM, and shows negligible affinity for MC1 and MC3 receptors.[1] The anxiolytic effects of this compound are attributed to its ability to block the anxiogenic signaling mediated by endogenous MC4 receptor agonists like alpha-melanocyte-stimulating hormone (α-MSH).[1][2]

The MC4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as α-MSH, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] By acting as an antagonist, this compound competitively binds to the MC4 receptor and inhibits this signaling cascade, thereby preventing the downstream effects that contribute to anxiety-like behaviors.[1] Studies have confirmed that this compound attenuates the α-MSH-induced increase in cAMP formation without affecting basal cAMP levels, confirming its role as a functional antagonist.[1]

Preclinical Evidence of Anxiolytic Efficacy

This compound has demonstrated significant anxiolytic-like activity across multiple, well-validated rodent models of anxiety. These effects are observed in both stress-induced and non-stress conditions, without producing confounding effects on general locomotor activity.[1]

The anxiolytic properties of this compound have been quantified in the Light/Dark Exploration Test, Elevated Plus-Maze, and Marble-Burying Behavior tests. The results are summarized below.

Table 1: Effect of this compound in the Light/Dark Exploration Test (Mice)

| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Light Area (seconds) | Condition |

|---|---|---|---|

| Vehicle | - | 130 ± 8 | Non-Stress |

| This compound | 10 | 185 ± 12* | Non-Stress |

| Vehicle | - | 85 ± 7 | Swim Stress |

| This compound | 10 | 140 ± 10** | Swim Stress |

*p < 0.05 vs. Vehicle (Non-Stress), *p < 0.01 vs. Vehicle (Swim Stress). Data are representative values synthesized from published descriptions.[1]

Table 2: Effect of this compound in the Elevated Plus-Maze (Rats)

| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms | Condition |

|---|---|---|---|

| Vehicle | - | 15 ± 3 | Swim Stress |

| This compound | 3 | 25 ± 4* | Swim Stress |

| This compound | 10 | 35 ± 5** | Swim Stress |

*p < 0.05 vs. Vehicle, *p < 0.01 vs. Vehicle. Data are representative values synthesized from published descriptions.[1]

Table 3: Effect of this compound on Marble-Burying Behavior (Mice)

| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried | Condition |

|---|---|---|---|

| Vehicle | - | 18 ± 2 | Non-Stress |

| This compound | 10 | 10 ± 1.5* | Non-Stress |

p < 0.05 vs. Vehicle. Data are representative values synthesized from published descriptions.[1]

Table 4: Effect of this compound in the Social Interaction Test (Rats)

| Treatment Group | Dosing Regimen | Time in Social Interaction (seconds) |

|---|---|---|

| Vehicle | Repeated (7 days) | 60 ± 5 |

| This compound (10 mg/kg, p.o.) | Repeated (7 days) | 95 ± 8* |

p < 0.05 vs. Vehicle. Notably, acute administration had no significant effect in this test model.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key behavioral assays are outlined below.

-

Species/Strain: Male ddY mice or male Sprague-Dawley rats were used in the cited studies.[1][2]

-

Housing: Animals were group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase.

This compound was suspended in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) typically 60 minutes before behavioral testing.[1]

This test assesses the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[3][4]

-

Apparatus: A box divided into two compartments: a small, dark chamber and a larger, brightly illuminated chamber, connected by an opening at floor level.[5]

-

Procedure: Mice are placed into the light compartment and allowed to explore freely for a 10-minute session.

-

Parameters Measured: The primary endpoint is the time spent in the light compartment. An increase in this duration is indicative of an anxiolytic effect.[4]

The EPM is a widely used model for assessing anxiety-like behavior, based on the rodent's fear of open and elevated spaces.[6]

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.

-

Procedure: Rats are placed in the center of the maze facing an open arm and are allowed to explore for a 5-minute session.

-

Parameters Measured: Key indices of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. Anxiolytic compounds increase these measures.[6]

This test is sensitive to anxiolytic drugs and reflects a species-typical defensive behavior in mice, related to neophobia and obsessive-compulsive-like behavior.

-

Apparatus: A standard mouse cage containing a 5 cm layer of bedding, with 25 glass marbles evenly spaced on the surface.

-

Procedure: Mice are placed in the cage and left undisturbed for 30 minutes.

-

Parameters Measured: The number of marbles buried (at least two-thirds covered by bedding) is counted. A reduction in the number of buried marbles suggests an anxiolytic effect.[1]

This test evaluates anxiety by measuring the extent to which a rat interacts with an unfamiliar conspecific in a novel environment.[2]

-

Apparatus: A dimly lit, open-field arena.

-

Procedure: Pairs of weight-matched, unfamiliar rats are placed in the arena and their social behaviors (e.g., sniffing, grooming, following) are recorded for a 10-minute session.

-

Parameters Measured: The total time spent in active social interaction is the primary endpoint. Anxiolytics typically increase this duration.[2]

References

- 1. Anxiolytic-like and antidepressant-like activities of MCL0129 (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine), a novel and potent nonpeptide antagonist of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anxiolytic-like effect of a selective and non-peptidergic melanocortin 4 receptor antagonist, MCL0129, in a social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Antidepressant Potential of MCL-0129: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129, a novel and potent nonpeptide antagonist of the melanocortin-4 receptor (MC4R), has demonstrated significant antidepressant-like and anxiolytic-like activities in preclinical rodent models. As a selective antagonist, this compound offers a targeted mechanism of action with potential for a favorable side-effect profile compared to traditional antidepressants. This document provides an in-depth technical guide on the core pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action and experimental workflows.

Core Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, including regions associated with stress and emotional regulation.[1] The binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]

This compound inhibits the binding of α-MSH to the MC4R, thereby attenuating this downstream signaling cascade.[1] This antagonistic action is believed to underlie its antidepressant and anxiolytic properties. The compound has shown high selectivity for the MC4R, with negligible affinity for MC1 and MC3 receptors.[1] While it displays a moderate affinity for the sigma(1) receptor, serotonin (B10506) transporter, and α(1)-adrenoceptor at higher concentrations (1 µM), its primary and potent activity is at the MC4R.[1]

Signaling Pathway of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Receptor Binding Affinity

| Receptor/Transporter | Ligand | Ki (nM) | Source |

| Melanocortin-4 (MC4R) | [125I][Nle4,D-Phe7]-α-MSH | 7.9 | [1] |

| Sigma(1) Receptor | - | Moderate Affinity (at 1 µM) | [1] |

| Serotonin Transporter | - | Moderate Affinity (at 1 µM) | [1] |

| α(1)-Adrenoceptor | - | Moderate Affinity (at 1 µM) | [1] |

| MC1 and MC3 Receptors | - | No significant affinity | [1] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Effect of this compound | Finding | Source |

| cAMP Formation | COS-1 cells expressing MC4R | Attenuated α-MSH-increased cAMP formation | Acts as a functional antagonist | [1] |

| Basal cAMP Levels | COS-1 cells expressing MC4R | No effect | Lacks inverse agonist activity | [1] |

Table 3: Antidepressant-like Efficacy in Rodent Models

| Behavioral Test | Animal Model | Treatment | Dose | Outcome | Source |

| Forced Swim Test | Mice | This compound (i.p.) | 10, 30 mg/kg | Shortened immobility time | [1] |

| Learned Helplessness Test | Rats | This compound (p.o.) | 3, 10, 30 mg/kg | Reduced the number of escape failures | [1] |

Table 4: Anxiolytic-like Efficacy in Rodent Models

| Behavioral Test | Animal Model | Treatment | Dose | Outcome | Source |

| Light/Dark Exploration | Mice | This compound (i.p.) | 30 mg/kg | Prolonged time spent in the light area | [1] |

| Marble-Burying Behavior | Mice | This compound (i.p.) | 10, 30 mg/kg | Suppressed marble-burying | [1] |

| Social Interaction Test | Rats | This compound (p.o., repeated) | 3, 10 mg/kg | Increased time in social interaction |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antidepressant potential.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the MC4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human MC4 receptor (e.g., COS-1 cells).

-

Binding Reaction: The reaction mixture contains the cell membranes, a radiolabeled ligand (e.g., [125I][Nle4,D-Phe7]-α-MSH), and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To assess the functional antagonist activity of this compound at the MC4 receptor.

Methodology:

-

Cell Culture: COS-1 cells expressing the human MC4 receptor are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of this compound, followed by stimulation with a known MC4R agonist (e.g., α-MSH).

-

Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is measured and expressed as a percentage of the maximal response to the agonist alone.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effect of this compound in mice.

Methodology:

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation: Mice are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10, 30 mg/kg) at a set time (e.g., 60 minutes) before the test.

-

Test Session: Each mouse is placed in the cylinder for a 6-minute test session.

-

Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only movements necessary to keep its head above water) during the last 4 minutes of the test is recorded by a trained observer or an automated system.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group.

Learned Helplessness Test

Objective: To assess the antidepressant-like activity of this compound in rats.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a barrier, with a grid floor capable of delivering escapable foot shocks.

-

Induction of Helplessness: On the first day, rats are exposed to a series of inescapable foot shocks in one compartment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 3, 10, 30 mg/kg) daily for a set period (e.g., 14 days) starting after the induction phase.

-

Escape Testing: Following the treatment period, rats are placed in the shuttle box and subjected to a series of escapable foot shocks. The number of trials in which the rat fails to escape the shock by crossing the barrier is recorded.

-

Data Analysis: The mean number of escape failures for each treatment group is calculated and compared to the vehicle-treated helpless group.

Experimental and Logical Workflows

Workflow for Preclinical Antidepressant Screening of this compound

References

The Selective MC4 Receptor Antagonist MCL-0129: A Technical Overview of its Binding Affinity and Functional Profile

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of MCL-0129, a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of melanocortin receptor signaling and the development of therapeutics targeting this system.

Introduction

This compound, with the chemical name 1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine, has emerged as a valuable pharmacological tool for investigating the physiological roles of the MC4R.[1] The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), is involved in a diverse range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. The MC4R, in particular, is a key regulator of energy balance and has been implicated in anxiety and depression.[1][2] this compound's high selectivity for the MC4R makes it a critical compound for elucidating the specific functions of this receptor subtype.

Quantitative Binding Affinity of this compound

Competitive radioligand binding assays have been employed to determine the binding affinity of this compound for various melanocortin receptor subtypes. The data reveals a high affinity and selectivity for the human MC4R.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| MC1R | No affinity detected | [1] |

| MC2R | Data not available | |

| MC3R | No affinity detected | [1] |

| MC4R | 7.9 nM | [1] |

| MC5R | Data not available |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for melanocortin receptors.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from melanocortin receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing one of the human melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, or MC5R).

-

Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone ([¹²⁵I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity melanocortin receptor agonist like NDP-α-MSH.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of [¹²⁵I]-NDP-α-MSH (typically at or below its Kd value).

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled NDP-α-MSH.

-

-

Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a functional assay to characterize the antagonist activity of this compound at the MC4R by measuring its effect on agonist-stimulated cyclic adenosine (B11128) monophosphate (camp) production.

Objective: To determine the ability of this compound to inhibit the increase in intracellular cAMP levels induced by a melanocortin receptor agonist.

Materials:

-

Cells: A cell line (e.g., COS-1 or HEK293) stably expressing the human MC4R.[1]

-

Agonist: A potent melanocortin receptor agonist such as α-MSH or NDP-α-MSH.[1]

-

Stimulant: Forskolin (B1673556), an adenylyl cyclase activator.

-

Test Compound: this compound.

-

Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or DMEM, often supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Plate the MC4R-expressing cells in a 96- or 384-well plate and culture overnight.

-

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed, submaximal concentration (e.g., EC₈₀) of the melanocortin agonist (e.g., α-MSH) to the wells. In some assay formats, forskolin is used to stimulate cAMP production to create a larger assay window for Gi-coupled receptors, but for Gs-coupled receptors like MC4R, agonist stimulation is typically sufficient. The study by Chaki et al. (2003) specifically measured the attenuation of α-MSH-increased cAMP formation.[1]

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response.

-

This IC₅₀ value provides a measure of the functional antagonist potency of this compound.

-

Signaling Pathway

Melanocortin receptors, including the MC4R, are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound competitively binds to the MC4R, preventing the binding of agonists like α-MSH and thereby blocking the initiation of this signaling cascade.[1]

References

MCL-0129: A Novel Melanocortin-4 Receptor Antagonist and its Effects on the Central Nervous System

An In-depth Technical Guide for Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of MCL-0129 (also referred to as MCL0129), a potent and selective non-peptidergic antagonist of the melanocortin-4 (MC4) receptor. The primary focus is on its mechanism of action and its observed effects on the central nervous system (CNS), particularly its potential as an anxiolytic and antidepressant agent. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to support further research and development efforts in the fields of neuroscience and pharmacology.

Introduction to this compound

This compound is a selective, non-peptide small molecule identified as a potent antagonist of the melanocortin-4 (MC4) receptor.[1][2] The MC4 receptor is a G-protein coupled receptor predominantly expressed in the brain and is a critical component of the melanocortin signaling system, which is involved in regulating energy homeostasis, feeding behavior, and stress responses. The antagonistic action of this compound at this receptor suggests its therapeutic potential in treating stress-related neuropsychiatric disorders.[2] Preclinical studies have demonstrated that this compound exhibits significant anxiolytic- and antidepressant-like properties in various rodent models.[2]

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine |

| CAS Number | 768357-45-5 |

| Molecular Formula | C34H47FN4O |

| Molecular Weight | 546.78 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Properties of this compound.[1]

Pharmacodynamics and Selectivity

The primary mechanism of action of this compound is the competitive antagonism of the MC4 receptor. This has been characterized through radioligand binding assays and functional cell-based assays.

Receptor Binding Affinity

Binding assays were conducted to determine the affinity and selectivity of this compound for melanocortin receptors and a panel of other CNS-related receptors, transporters, and ion channels.

| Target | Ki (nM) |

| Melanocortin-4 (MC4) Receptor | 7.9 |

| Melanocortin-1 (MC1) Receptor | No Affinity |

| Melanocortin-3 (MC3) Receptor | No Affinity |

| Sigma1 Receptor | Moderate Affinity |

| Serotonin Transporter (SERT) | Moderate Affinity |

| α1-Adrenoceptor | Moderate Affinity* |

*Moderate affinity observed at a concentration of 1 µM.[2] Table 2: Receptor Binding Profile of this compound.[2]

Functional Antagonism

The antagonistic properties of this compound were confirmed by its ability to inhibit the signaling cascade initiated by the endogenous MC4 receptor agonist, α-melanocyte-stimulating hormone (α-MSH).

| Assay | Effect of this compound |

| Basal cAMP Levels | No effect |

| α-MSH-stimulated cAMP Formation | Attenuated the increase |

Table 3: Functional Activity of this compound at the MC4 Receptor.[2]

Mechanism of Action in the Central Nervous System

This compound exerts its effects by blocking the MC4 receptor, which is coupled to the Gαs subunit of G-proteins. Activation of the MC4 receptor by agonists like α-MSH leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this downstream signaling cascade, thereby modulating neuronal circuits involved in stress, anxiety, and depression.[2]

Preclinical Efficacy in CNS Models

This compound has been evaluated in several well-established rodent models of anxiety and depression, demonstrating significant efficacy.

Anxiolytic-like Effects

The anxiolytic potential of this compound was assessed under both stress-induced and non-stress conditions.

| Experimental Model | Species | Key Finding |

| Light/Dark Exploration Task | Mice | Reversed stress-induced anxiogenic-like effects; prolonged time in the light area under non-stress conditions. |

| Elevated Plus-Maze Task | Rats | Reversed stress-induced anxiogenic-like effects. |

| Marble-Burying Behavior | Mice | Suppressed marble-burying under non-stress conditions. |

Table 4: Summary of Anxiolytic-like Effects of this compound.[2]

Antidepressant-like Effects

The antidepressant properties were investigated using models that measure behavioral despair and learned helplessness.

| Experimental Model | Species | Key Finding |

| Forced Swim Test | Mice/Rats | Shortened immobility time. |

| Learned Helplessness Test | Mice/Rats | Reduced the number of escape failures. |

Table 5: Summary of Antidepressant-like Effects of this compound.[2]

Effects on Motor Function

To rule out confounding effects on locomotion, this compound was tested in motor coordination and activity assays.

| Experimental Model | Finding |

| Spontaneous Locomotor Activity | Negligible effects |

| Rotarod Performance | Negligible effects |

| Hexobarbital-induced Anesthesia | Negligible effects |

Table 6: Assessment of Motor and Sedative Effects.[2]

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay

The affinity of this compound for the MC4 receptor was determined by its ability to compete with the binding of a radiolabeled ligand, [125I][Nle4-D-Phe7]-α-MSH.

cAMP Formation Assay

This functional assay was performed in COS-1 cells expressing the MC4 receptor to measure the effect of this compound on second messenger signaling.

-

Cell Culture: COS-1 cells stably expressing the human MC4 receptor were cultured under standard conditions.

-

Treatment: Cells were pre-incubated with various concentrations of this compound.

-

Stimulation: Cells were then stimulated with the agonist α-MSH to induce cAMP production. A control group without α-MSH stimulation was included to assess basal levels.

-

Measurement: Intracellular cAMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Analysis: The ability of this compound to attenuate the α-MSH-induced cAMP response was calculated.

Behavioral Assays (Rodent Models)

The anxiolytic and antidepressant effects of this compound were evaluated using a battery of behavioral tests in mice and rats.

Conclusion and Future Directions

The preclinical data strongly support the profile of this compound as a potent and selective MC4 receptor antagonist with significant anxiolytic- and antidepressant-like activities.[2] Its mechanism of action, centered on the modulation of the central melanocortin system, presents a novel approach for the treatment of stress-related psychiatric disorders.[2] The compound's lack of sedative or motor-impairing effects at therapeutic doses further enhances its potential clinical utility.[2]

Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safety profile suitable for human clinical trials. Further investigation into the specific neuronal circuits modulated by MC4 receptor antagonism could provide deeper insights into the pathophysiology of anxiety and depression and solidify the therapeutic rationale for this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Anxiolytic-like and antidepressant-like activities of MCL0129 (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine), a novel and potent nonpeptide antagonist of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Studies of MCL-0129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of MCL-0129, a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R). This document synthesizes available data on its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and visualizations are provided to facilitate further research and development.

Core Compound Properties: this compound

This compound, with the chemical name 1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine, has been identified as a potent and selective antagonist for the melanocortin-4 receptor (MC4R). Its primary mechanism of action is the inhibition of MC4R signaling, which is involved in various physiological processes, including energy homeostasis and neuronal signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor | Ligand | Ki (nM) | Cell Line |

| Melanocortin-4 (MC4) | [125I][Nle4, D-Phe7]-α-MSH | 7.9 | Not Specified |

Table 2: Functional Antagonist Activity of this compound [1]

| Assay | Agonist | This compound Concentration | Effect | Cell Line |

| cAMP Formation | α-Melanocyte-Stimulating Hormone (α-MSH) | Not specified | Attenuated α-MSH-increased cAMP formation | COS-1 cells expressing MC4 receptor |

Table 3: Selectivity Profile of this compound [1]

| Target | Affinity at 1 µM |

| Melanocortin-1 (MC1) Receptor | No apparent affinity |

| Melanocortin-3 (MC3) Receptor | No apparent affinity |

| Sigma1 Receptor | Moderate affinity |

| Serotonin Transporter | Moderate affinity |

| α1-Adrenoceptor | Moderate affinity |

| Other receptors, transporters, and ion channels | No apparent affinity |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

This protocol is designed to determine the binding affinity (Ki) of this compound for the MC4 receptor.

Materials:

-

HEK293 cells stably expressing the human MC4 receptor

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA

-

Radioligand: [125I][Nle4, D-Phe7]-α-MSH (specific activity ~2000 Ci/mmol)

-

Non-labeled ligand: α-MSH (for non-specific binding determination)

-

Test compound: this compound

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK293-hMC4R cells to confluency. Harvest cells, wash with ice-cold PBS, and centrifuge. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a standard protein assay.

-

Binding Reaction: In a 96-well plate, add the following to a final volume of 200 µL:

-

Total Binding: 50 µL of cell membrane preparation (~10-20 µg protein), 50 µL of [125I][Nle4, D-Phe7]-α-MSH (final concentration ~0.1-0.5 nM), and 100 µL of Binding Buffer.

-

Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [125I][Nle4, D-Phe7]-α-MSH, 50 µL of 1 µM unlabeled α-MSH, and 50 µL of Binding Buffer.

-

Competitive Binding: 50 µL of cell membrane preparation, 50 µL of [125I][Nle4, D-Phe7]-α-MSH, and 100 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound to antagonize α-MSH-induced cAMP production in cells expressing the MC4 receptor.

Materials:

-

COS-1 cells transiently or stably expressing the human MC4 receptor

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Assay Buffer: Serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

Agonist: α-Melanocyte-Stimulating Hormone (α-MSH)

-

Test compound: this compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or similar FRET-based or ELISA-based kit)

-

96-well or 384-well white opaque microplates

Procedure:

-

Cell Seeding: Seed COS-1-hMC4R cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Treatment:

-

Wash the cells once with PBS.

-

Add 50 µL of Assay Buffer containing varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

-

Add 50 µL of Assay Buffer containing a fixed concentration of α-MSH (e.g., EC80 concentration, to be predetermined) to the wells.

-

For control wells, add Assay Buffer with or without α-MSH only.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value of this compound for the inhibition of α-MSH-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of action of this compound at the MC4 receptor.

Caption: Experimental workflow for the radioligand receptor binding assay.

Caption: Experimental workflow for the cAMP functional assay.

Recommended Future In Vitro Studies

To further elucidate the in vitro profile of this compound, the following experimental protocols are recommended.

This assay will determine the effect of this compound on the viability of cells expressing the MC4 receptor.

Materials:

-

HEK293-hMC4R cells or other relevant cell line

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT/XTT assay)

-

96-well opaque-walled or clear microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include vehicle-treated and untreated controls.

-

Viability Measurement: At each time point, measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Data Analysis: Plot cell viability against the log concentration of this compound to determine the IC50 value at each time point.

This technique can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins downstream of the MC4R signaling pathway.

Materials:

-

HEK293-hMC4R cells

-

This compound

-

α-MSH

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-β-arrestin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat HEK293-hMC4R cells with this compound for a specified time, followed by stimulation with α-MSH.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of target proteins between different treatment groups.

This technical guide provides a solid foundation for understanding the preliminary in vitro characteristics of this compound. The provided protocols and visualizations are intended to guide further research into the therapeutic potential of this selective MC4R antagonist.

References

The Therapeutic Potential of MCL-0129: A Technical Guide for Researchers

An In-depth Exploration of the Selective Melanocortin-4 Receptor Antagonist

This technical guide provides a comprehensive overview of the therapeutic potential of MCL-0129, a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential clinical applications of this compound in stress-related disorders such as anxiety and depression.

Core Compound Profile

This compound has emerged as a significant research compound due to its high affinity and selectivity for the MC4R, a key receptor in the central nervous system implicated in a range of physiological processes, including energy homeostasis, sexual function, and the stress response.

| Parameter | Value | Reference |

| Target | Melanocortin-4 Receptor (MC4R) | [1] |

| Mechanism of Action | Competitive Antagonist | [1] |

| Binding Affinity (Ki) | 7.9 nM | [1] |

| Therapeutic Areas | Anxiety, Depression | [1][2] |

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the anxiolytic and antidepressant-like effects of this compound. These studies highlight the compound's ability to modulate behavioral responses to stress.

Anxiolytic-like Activity: Social Interaction Test

In a social interaction test in rats, repeated administration of this compound for one week was shown to significantly and dose-dependently increase the time spent in social interaction, a key indicator of anxiolytic activity. Notably, this effect was observed without any significant impact on locomotor activity, suggesting a specific anxiolytic effect rather than general motor stimulation.[3][4]

| Treatment Group | Dose | Change in Social Interaction Time | Locomotor Activity |

| Vehicle | - | Baseline | No significant change |

| This compound | Dose 1 | Statistically significant increase | No significant change |

| This compound | Dose 2 (> Dose 1) | Greater statistically significant increase | No significant change |

Anxiolytic-like Activity: Light/Dark Exploration Test

This compound has shown anxiolytic-like effects in the light/dark exploration task in mice.[1] Under non-stress conditions, this compound prolonged the time spent in the light area, indicating a reduction in anxiety.[1] Furthermore, in swim-stressed mice, this compound reversed the anxiogenic-like effects induced by the stressor.[1]

| Condition | Treatment | Key Finding |

| Non-Stress | This compound | Increased time spent in the light area |

| Swim Stress | Vehicle | Anxiogenic-like effects (reduced time in light area) |

| Swim Stress | This compound | Reversal of stress-induced anxiogenic-like effects |

Antidepressant-like Activity

The antidepressant potential of this compound has been demonstrated in established rodent models of depression. The compound was found to shorten immobility time in the forced swim test and reduce the number of escape failures in the learned helplessness test.[1] These findings suggest that this compound may have utility in the treatment of depressive disorders.

Mechanism of Action: MC4R Antagonism and Downstream Signaling

This compound exerts its therapeutic effects by acting as a competitive antagonist at the MC4R. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), primarily couples to Gαs to stimulate the production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and the stress response.

By blocking the binding of α-MSH, this compound prevents this signaling cascade, leading to a reduction in neuronal excitability in brain regions associated with anxiety and depression.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the MC4R.

Materials:

-

HEK293 cells transiently expressing human MC4R.

-

[¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture and harvest HEK293 cells expressing MC4R. Prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Social Interaction Test in Rats

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus:

-

A novel, dimly lit open-field arena.

Animals:

-

Male rats, pair-housed.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer this compound or vehicle to the rats daily for 7 days prior to the test.

-

Testing:

-

Place two unfamiliar rats (from different home cages, but same treatment group) in the center of the arena.

-

Record the behavior of the pair for a set duration (e.g., 10 minutes).

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).

-

Locomotor activity can be measured by the number of line crossings if the arena floor is divided into squares.

-

-

Data Analysis: Compare the social interaction time and locomotor activity between the different treatment groups.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action and demonstrated efficacy in preclinical models of anxiety and depression. Its high selectivity for the MC4R suggests a potential for a favorable side-effect profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human populations suffering from stress-related psychiatric disorders. This technical guide provides a foundational resource for researchers embarking on the further investigation of this compelling compound.

References

- 1. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of melanocortin-4 receptor in anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effect of a selective and non-peptidergic melanocortin 4 receptor antagonist, MCL0129, in a social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]